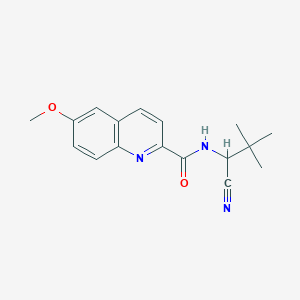

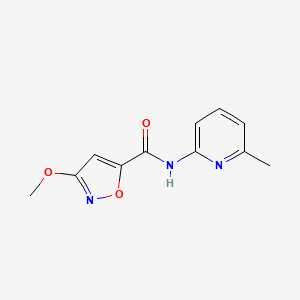

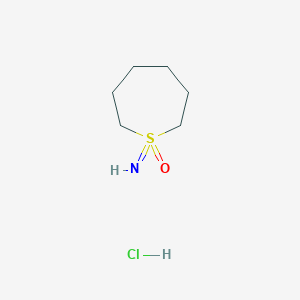

![molecular formula C16H11FO3 B2728322 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one CAS No. 1446353-74-7](/img/structure/B2728322.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-1-(2-aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one” is a type of chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .

Synthesis Analysis

This chalcone was obtained in 76% yield from a NaOH catalyzed Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal . The Claisen-Schmidt reaction is a classic method for the synthesis of chalcones .Molecular Structure Analysis

The molecular structure of chalcones typically consists of two aromatic rings (A and B) that are connected by a three-carbon α,β-unsaturated carbonyl system .Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, particularly because of the presence of reactive α,β-unsaturated carbonyl system . They can act as precursors for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones depend on the nature of the substituent on the aromatic rings .Wissenschaftliche Forschungsanwendungen

Benzoxaboroles: New Applications in Medicine and Chemistry

Benzoxaboroles, derivatives of phenylboronic acids, have seen increased interest due to their exceptional properties and wide applications. These compounds have found use as building blocks and protecting groups in organic synthesis. Additionally, certain benzoxaboroles display biological activity and are under clinical trials, indicating their potential in medicinal chemistry. They also bind hydroxyl compounds and can be applied as molecular receptors for sugars and glycoconjugates, showcasing their versatility in both chemical synthesis and potential therapeutic applications (Adamczyk-Woźniak et al., 2009).

Benzoxaboroles in Therapeutic Uses

The versatility of the benzoxaborole scaffold has been explored in medicinal chemistry over the past decade. Benzoxaborole-based compounds have led to the discovery of new classes of antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory agents. This highlights the potential of benzoxaboroles as a foundation for developing new therapeutics. The unique mechanism of action related to the electron-deficient nature of the boron atom in benzoxaboroles, coupled with their chemical versatility and ease of preparation, makes them a highly interesting field for pharmaceutical development (Nocentini et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJPLEQAMXUAOI-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

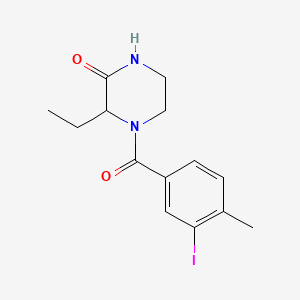

![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)

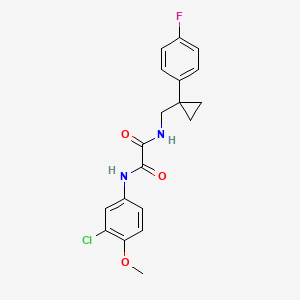

![3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2728245.png)

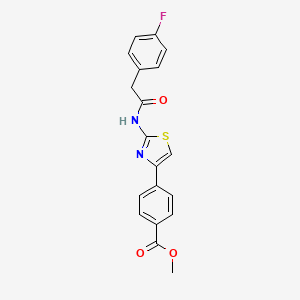

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)

![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)